molecular formula C24H19ClN4O2 B505175 5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B505175
M. Wt: 430.9g/mol
InChI Key: VSVCYOXDTCICIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Esterification: The reaction begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Substitution: The resulting pyrazole intermediate is then subjected to substitution reactions with appropriate reagents to introduce the phenyl and methylphenyl groups.

    Amidation: Finally, the compound is amidated with 4-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-CHLOROBENZAMIDO)-N-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9g/mol

IUPAC Name

5-[(4-chlorobenzoyl)amino]-N-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19ClN4O2/c1-16-7-13-19(14-8-16)27-24(31)21-15-26-29(20-5-3-2-4-6-20)22(21)28-23(30)17-9-11-18(25)12-10-17/h2-15H,1H3,(H,27,31)(H,28,30)

InChI Key

VSVCYOXDTCICIS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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